
Propyphenazone-metamizol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyphenazone-metamizol is a non-opioid analgesic drug that is widely used to relieve pain and fever. It is a combination of two active ingredients, propyphenazone and metamizol, which work together to provide an effective pain relief mechanism.
Mécanisme D'action
Propyphenazone-metamizol works by inhibiting the production of prostaglandins, which are responsible for pain and fever. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. This results in a reduction in pain and fever.
Biochemical and Physiological Effects:
Propyphenazone-metamizol has several biochemical and physiological effects. It is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within 30 minutes of administration. It is metabolized in the liver and excreted in the urine. It has a half-life of about 2 hours.
Avantages Et Limitations Des Expériences En Laboratoire
Propyphenazone-metamizol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, it also has several limitations. It can cause adverse effects such as agranulocytosis, which is a rare but serious side effect. It can also interact with other drugs, which can lead to adverse reactions.
Orientations Futures
There are several future directions for research on propyphenazone-metamizol. One area of research is to investigate its efficacy in treating various medical conditions such as cancer-related pain. Another area of research is to investigate its potential use in combination with other drugs to enhance its analgesic and antipyretic properties. Additionally, further research is needed to investigate its long-term safety and potential adverse effects.
Conclusion:
Propyphenazone-metamizol is a widely used non-opioid analgesic drug that has been extensively studied for its efficacy in relieving pain and fever. It works by inhibiting the production of prostaglandins, which are responsible for pain and fever. It has several advantages for lab experiments, but also has several limitations. Further research is needed to investigate its potential use in treating various medical conditions and to investigate its long-term safety and potential adverse effects.
Méthodes De Synthèse
Propyphenazone-metamizol is synthesized by combining propyphenazone and metamizol in a specific ratio. Propyphenazone is synthesized by reacting phenazone with propionic anhydride, while metamizol is synthesized by reacting 4-aminoantipyrine with sodium nitrite and sulfuric acid. The two compounds are then combined in a specific ratio to form propyphenazone-metamizol.
Applications De Recherche Scientifique
Propyphenazone-metamizol has been extensively studied for its analgesic and antipyretic properties. It has been used in various scientific research applications to investigate its efficacy in relieving pain and fever. It has also been studied for its potential use in treating various medical conditions such as migraine, rheumatoid arthritis, and cancer-related pain.
Propriétés
Numéro CAS |
124779-64-2 |
|---|---|
Nom du produit |
Propyphenazone-metamizol |
Formule moléculaire |
C27H34N5NaO5S |
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C13H17N3O4S.Na/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h5-10H,1-4H3;4-8H,9H2,1-3H3,(H,18,19,20);/q;;+1/p-1 |
Clé InChI |
SQDMMXFQUYLGQK-UHFFFAOYSA-M |
SMILES isomérique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Synonymes |
propyphenazone-metamizol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



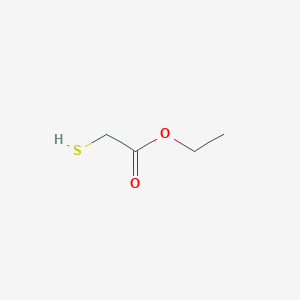
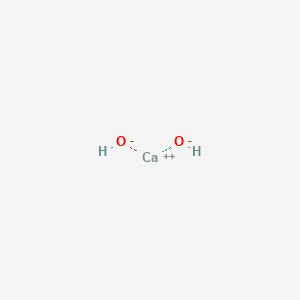
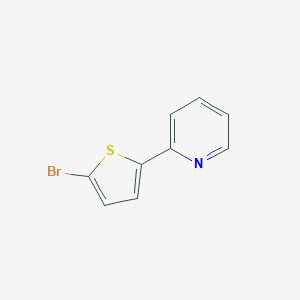
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
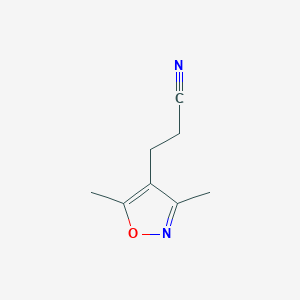

![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
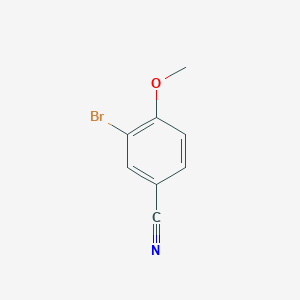
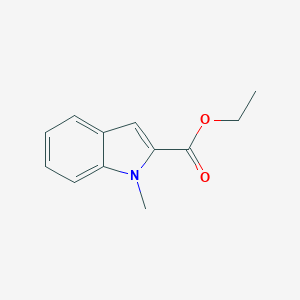

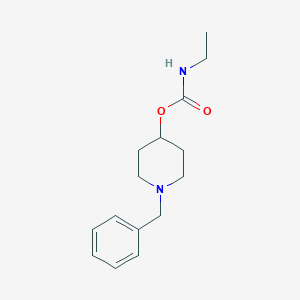

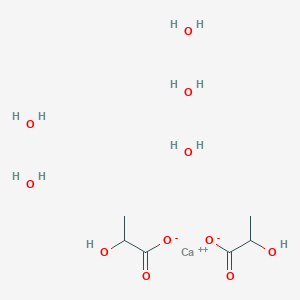
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)